molecular formula C14H11F4N3O3S B12734767 Benzamide, 2-fluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- CAS No. 141283-97-8

Benzamide, 2-fluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-

Cat. No.: B12734767
CAS No.: 141283-97-8
M. Wt: 377.32 g/mol
InChI Key: IOHAYGABYHNZDR-UHFFFAOYSA-N
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Description

Benzamide, 2-fluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide core, substituted with a fluoro group, a methylsulfonylamino group, and a trifluoromethyl group on a pyridinyl ring. Its unique structure imparts specific chemical and physical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-fluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, a suitable benzene derivative, undergoes nitration to introduce a nitro group, followed by reduction to form an amino group.

    Fluorination: The amino group is then subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonylation: The fluorinated intermediate is reacted with a sulfonyl chloride to introduce the methylsulfonyl group.

    Coupling with Pyridine Derivative: The final step involves coupling the sulfonylated intermediate with a pyridine derivative containing the trifluoromethyl group under suitable conditions, such as the presence of a base and a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-fluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfonyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide, 2-fluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, 2-fluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-fluoro-N-methylbenzamide: Similar structure but lacks the pyridinyl and trifluoromethyl groups.

    2-Fluoro-N-(2-furylmethyl)benzamide: Contains a furylmethyl group instead of the pyridinyl and trifluoromethyl groups.

Uniqueness

Benzamide, 2-fluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the methylsulfonylamino group contributes to its reactivity and potential for forming hydrogen bonds.

This detailed article provides a comprehensive overview of Benzamide, 2-fluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

141283-97-8

Molecular Formula

C14H11F4N3O3S

Molecular Weight

377.32 g/mol

IUPAC Name

2-fluoro-N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]benzamide

InChI

InChI=1S/C14H11F4N3O3S/c1-25(23,24)21-12-11(6-8(7-19-12)14(16,17)18)20-13(22)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,19,21)(H,20,22)

InChI Key

IOHAYGABYHNZDR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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